N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]acetamide
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Overview
Description
N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]acetamide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors . This compound is characterized by its unique structure, which includes a benzotriazole ring substituted with methyl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]acetamide typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Substitution Reactions: The benzotriazole core undergoes substitution reactions to introduce the methyl and phenyl groups at specific positions.
Acetylation: The final step involves the acetylation of the substituted benzotriazole to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while substitution reactions can introduce various functional groups onto the benzotriazole ring.
Scientific Research Applications
N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antimicrobial and anticancer properties.
Material Sciences: The compound is used as a UV filter and corrosion inhibitor.
Biological Studies: It is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form π–π stacking interactions and hydrogen bonds with these targets, leading to various biological effects . The compound’s ability to inhibit specific enzymes and receptors makes it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar structural features.
2-(3,4-dimethylphenoxy)-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]acetamide: A derivative with additional functional groups.
4-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide: Another derivative with a fluorine substitution.
Uniqueness
N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]acetamide is unique due to its specific substitution pattern on the benzotriazole ring, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets and its diverse applications in various fields highlight its significance.
Properties
IUPAC Name |
N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-4-6-13(7-5-10)20-18-15-8-11(2)14(17-12(3)21)9-16(15)19-20/h4-9H,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJRGVMAEPIUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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